molecular formula C10H20O2 B1581877 2-Methylbutyl isovalerate CAS No. 2445-77-4

2-Methylbutyl isovalerate

Cat. No. B1581877
CAS RN: 2445-77-4
M. Wt: 172.26 g/mol
InChI Key: CYGPPWVXOWCHJB-UHFFFAOYSA-N
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Description

2-Methylbutyl isovalerate, also known as 2-Methylbutyl 3-methylbutanoate, is a chemical compound with the molecular formula (CH3)2CHCH2CO2CH2CH(CH3)C2H5 . It has a molecular weight of 172.26 . This compound is used in the food and fragrance industry due to its herbaceous, fruity, somewhat earthy fragrance with a sweet, herbaceous, fruity flavor . It is also found in natural sources such as peppermint, Scotch spearmint, sherry, and whiskey .


Synthesis Analysis

2-Methylbutyl isovalerate may be prepared by direct esterification of 2-methylbutanol with isovaleric acid .


Molecular Structure Analysis

The linear formula of 2-Methylbutyl isovalerate is (CH3)2CHCH2CO2CH2CH(CH3)C2H5 .


Physical And Chemical Properties Analysis

2-Methylbutyl isovalerate has a refractive index of 1.414 (lit.), a boiling point of 191-195 °C (lit.), and a density of 0.858 g/mL at 25 °C (lit.) .

Scientific Research Applications

2-Methylbutyl isovalerate: A Comprehensive Analysis: 2-Methylbutyl isovalerate, also known as 2-Methylbutyl 3-methylbutanoate, is a chemical compound with diverse applications in scientific research and industry. Below are detailed sections focusing on unique applications of this compound:

Perfumery and Fragrance

2-Methylbutyl isovalerate is used as a starting material for the production of various perfumed products such as perfumes, eau de parfum, eau de toilette, and eau de cologne. Its fruity odor profile makes it a valuable ingredient in fragrance formulations .

Flavoring Agent

In the food industry, this compound serves as a flavoring agent due to its fruity taste. It’s used to impart a specific flavor in food products and beverages .

Cosmetic Industry

As a cosmetic ingredient, 2-Methylbutyl isovalerate finds its application in providing fragrance to cosmetic products. It’s relatively rare but can be found in some cosmetic formulations .

Analytical Chemistry

In analytical chemistry, 2-Methylbutyl isovalerate can be separated on specific HPLC columns for various research purposes, including quality control and research into new applications .

Food and Flavor Ingredients

It’s listed among natural food and flavor ingredients, suggesting its use in creating natural flavors for food products .

Mechanism of Action

Target of Action

2-Methylbutyl isovalerate, also known as 2-Methylbutyl 3-methylbutanoate , is primarily used in the food and fragrance industries . It is known for its fruity odor and flavor , suggesting that its primary targets are olfactory and gustatory receptors.

Pharmacokinetics

Its density is reported to be 0.858 g/mL at 25 °C .

Action Environment

The action of 2-Methylbutyl isovalerate can be influenced by various environmental factors. For instance, the compound’s volatility and stability can affect its ability to reach olfactory and gustatory receptors. Furthermore, factors such as temperature and pH could potentially influence the compound’s interaction with its target receptors. It is also important to note that safety precautions should be taken to avoid dust formation and inhalation of the compound .

Safety and Hazards

2-Methylbutyl isovalerate is classified as a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-methylbutyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-9(4)7-12-10(11)6-8(2)3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGPPWVXOWCHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041440
Record name 2-Methylbutyl isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 2-Methylbutyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/27/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

191.00 to 195.00 °C. @ 760.00 mm Hg
Record name 2-Methylbutyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.852-0.857
Record name 2-Methylbutyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/27/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

2445-77-4
Record name 2-Methylbutyl isovalerate
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Record name 2-Methylbutyl isovalerate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-methyl-, 2-methylbutyl ester
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Record name 2-Methylbutyl isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYLBUTYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Methylbutyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-methylbutyl isovalerate in the essential oil of Daucus gracilis?

A1: 2-methylbutyl isovalerate is a significant component of the essential oil extracted from Daucus gracilis Steinh., commonly known as wild carrot. In a study analyzing the chemical composition of essential oils from 20 Algerian Daucus gracilis plants, 2-methylbutyl isovalerate was consistently identified as a major constituent, ranging from 3.3% to 9.6% of the total oil composition. [] This highlights its potential role in contributing to the overall aroma profile and potential biological activities of the essential oil.

Q2: How does the concentration of 2-methylbutyl isovalerate vary within the Daucus gracilis plant?

A2: Research indicates that the concentration of 2-methylbutyl isovalerate can differ between various parts of the Daucus gracilis plant. A comparative analysis of the essential oils extracted from leaves and flowers revealed a higher concentration of 2-methylbutyl isovalerate in the leaves (13.6%) compared to the flowers. [] This suggests that the biosynthesis and accumulation of this compound might be influenced by factors such as plant organ, developmental stage, and environmental conditions.

Q3: Are there any observed relationships between the chemical composition of Daucus gracilis essential oil and environmental factors?

A3: Yes, studies suggest a correlation between the chemical composition of Daucus gracilis essential oil, including the concentration of 2-methylbutyl isovalerate, and environmental factors. Specifically, a direct correlation was observed between altitude, soil type, and the chemical profile of the essential oils. [] This indicates that environmental conditions likely influence the plant's metabolic processes and consequently, the production of specific volatile compounds like 2-methylbutyl isovalerate.

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